1,2-Benzenediamine, N,N'-bis(phenylmethyl)-
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Overview
Description
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of a 1,2-benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- can be synthesized through a multi-step process involving the reaction of 1,2-benzenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1,2-benzenediamine, N,N’-bis(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Scientific Research Applications
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N,N’-bis(phenylmethyl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: Lacks the benzyl groups and has different reactivity and applications.
1,2-Benzenediamine, N-phenyl-: Contains a single phenyl group attached to one of the nitrogen atoms.
1,2-Benzenediamine, N,N,N’,N’-tetramethyl-: Contains four methyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Benzenediamine, N,N’-bis(phenylmethyl)- is unique due to the presence of two benzyl groups, which significantly influence its chemical properties and reactivity. This structural feature makes it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
21443-66-3 |
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Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-N,2-N-dibenzylbenzene-1,2-diamine |
InChI |
InChI=1S/C20H20N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-14,21-22H,15-16H2 |
InChI Key |
KVTYPAGEBUKXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2NCC3=CC=CC=C3 |
Origin of Product |
United States |
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